Product packaging for Copper methionine(Cat. No.:)

Copper methionine

Cat. No.: B13647792
M. Wt: 357.9 g/mol
InChI Key: OGKRAMHEYIKPDE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper methionine is a coordination complex (CAS 15170-74-8, Molecular Formula: C10H20CuN2O4S2) that provides a highly bioavailable form of copper, making it a valuable reagent in diverse scientific investigations . In biochemical research, copper-methionine interactions are fundamental to the function of metalloenzymes like peptidylglycine monooxygenase (PHM), where the dynamic coordination of copper by a methionine sulfur atom is critical for catalytic activity and is sensitive to environmental pH . Methionine-rich motifs in copper transport proteins (Ctr) also utilize methionine's thioether group to form flexible, selective binding sites for Cu(I), playing a key role in cellular copper homeostasis and resistance mechanisms in bacteria . Beyond its biological relevance, this complex is instrumental in chemical biology. The Copper(I)-Nitrene Platform (CuNiP) leverages the reactivity of methionine residues for chemoproteomic profiling, enabling robust, selective labeling and identification of hyperreactive methionine sites in live cells and complex proteomes to study their function . In materials science, methionine acts as a green corrosion inhibitor for copper surfaces in acidic media, with its adsorption behavior and potential synergistic effects being active areas of study . This product is strictly for research use in these and other applications. It must be stored in a dark, sealed container in a dry, cool place at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18CuN2O4S2-2 B13647792 Copper methionine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18CuN2O4S2-2

Molecular Weight

357.9 g/mol

IUPAC Name

copper;2-azanidyl-4-methylsulfanylbutanoate

InChI

InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2

InChI Key

OGKRAMHEYIKPDE-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Copper Methionine Complexes

Synthetic Approaches for Copper-Methionine Complex Formation

The formation of copper-methionine complexes is typically achieved through reactions in a liquid medium, where the stoichiometry and reaction conditions can be precisely controlled to favor the formation of the desired chelated structure.

Solution-phase synthesis is the most common approach for preparing copper-methionine complexes. These protocols generally involve the reaction of a soluble copper salt with methionine in an aqueous solution. A typical procedure involves dissolving methionine and a copper salt, such as copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in deionized water. acs.organimbiosci.orggoogle.com The molar ratio of methionine to the copper salt is a critical parameter, with a 2:1 ratio often employed to synthesize complexes with the general formula [Cu(Met)₂]. animbiosci.orggoogle.com

The reaction conditions are carefully controlled to promote complex formation. For instance, the mixture may be heated to temperatures ranging from 60°C to 100°C and stirred for a specific duration, typically between 30 minutes and several hours, to ensure the reaction goes to completion. acs.orggoogle.comgoogle.com In some methods, an ethanolic solution may be used in addition to or instead of water. researchgate.net Following the reaction, the resulting complex is often precipitated, filtered, washed with water to remove any unreacted starting materials, and dried. google.comresearchgate.net The final product is typically a blue or grey-blue powder or crystalline solid. acs.orgresearchgate.net

The primary driving force for the formation of copper-methionine complexes is the process of chelation, where the methionine molecule acts as a bidentate ligand, binding to the central copper(II) ion through two donor atoms. This forms a stable, five-membered ring structure. The donor groups involved are the nitrogen atom of the amino group (–NH₂) and one of the oxygen atoms of the deprotonated carboxyl group (–COO⁻). researchgate.netuvt.ro

To facilitate chelation, the pH of the reaction mixture is often adjusted. The addition of a base, such as sodium hydroxide (B78521) (NaOH), deprotonates the carboxylic acid and amino groups of methionine, enhancing their ability to coordinate with the positively charged Cu(II) ion. animbiosci.orgresearchgate.net For example, a 50% NaOH solution can be added gradually to the reaction mixture to increase the pH and promote maximum precipitation of the chelate. animbiosci.org The general molecular formula for the resulting chelate is often represented as [CH₃SCH₂CH₂CH(NH₂)COO]₂M·xH₂O, where M is the metal ion (in this case, Cu). google.com The stability of these chelates reduces the likelihood of copper forming insoluble complexes. acs.org

Solution-Phase Synthesis Protocols

Advanced Spectroscopic Techniques for Structural Elucidation

To confirm the formation of the copper-methionine complex and to determine its structure, researchers employ a suite of advanced spectroscopic techniques. Each method provides unique information about the electronic environment, functional group coordination, and geometry of the complex.

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of copper-methionine complexes. The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions within the complex. For copper(II) complexes, which have a d⁹ electron configuration, the spectra are often characterized by a broad, less intense absorption band in the visible region. This band is attributed to d-d transitions, specifically the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital.

The position of this absorption maximum (λmax) provides information about the coordination geometry and the ligand field strength. For instance, a broad band with a maximum at approximately 620 nm is characteristic of a six-coordinated Cu(II) complex with significant Jahn-Teller distortion, typical for many copper-amino acid complexes. latamjpharm.org The formation of the N-carbamoyl-methionine copper (NCM-Cu) complex showed a bathochromic (red) shift in the UV-Vis spectrum compared to the free ligand, which is attributed to the extension of the conjugated system upon complexation. acs.org These d-d transitions for Cu(II) complexes with pseudopeptidic ligands typically appear in the range of 498–526 nm, suggesting coordination geometries from square-planar to square-pyramidal. rsc.org

Complexλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Inferred GeometryReference
Bis(L-methioninato)copper(II)~620Not SpecifiedSix-coordinated with Jahn-Teller distortion latamjpharm.org
Cu(II) Pseudopeptidic Complexes498-526~319Square-planar to square-pyramidal rsc.org

FTIR spectroscopy is instrumental in identifying which functional groups of the methionine ligand are involved in coordination with the copper ion. This is achieved by comparing the spectrum of the free methionine ligand with that of the copper complex and observing shifts in the characteristic vibrational frequencies.

The key functional groups of methionine are the amino group (–NH₂), the carboxylic group (–COOH), and the thioether group (C–S–C). Upon complexation, significant shifts are observed for the vibrations associated with the amino and carboxylate groups, confirming their role as the primary coordination sites. uvt.ro The asymmetric stretching vibration of the N–H bond in free methionine, which appears around 3146 cm⁻¹, is shifted upon complexation, indicating the involvement of the –NH₂ group in forming a Cu–N bond. uvt.ro Similarly, a shift in the stretching vibration of the carbonyl group (ν(C=O)) confirms the coordination of the carboxylate group to the copper ion via a Cu–O bond. acs.orguvt.ro The involvement of both groups confirms the bidentate chelation of methionine to the copper center. researchgate.netuvt.ro

Vibrational ModeFree Methionine (cm-1)Copper-Methionine Complex (cm-1)InferenceReference
νs(N–H) stretch3146Shifted (e.g., by 83 cm-1)Coordination of Amino Group (Cu-N) uvt.ro
ν(C=O) stretch~1660ShiftedCoordination of Carboxylate Group (Cu-O) researchgate.netuvt.ro
-NH2 bend1582ShiftedCoordination of Amino Group acs.org
C–S–C stretch553No significant shiftThioether group not directly coordinated acs.org

EPR spectroscopy is a powerful technique specifically used for studying paramagnetic species, such as the copper(II) ion, which has an unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the oxidation state of the copper and the geometry of its coordination environment.

The spectra of copper(II) complexes are typically characterized by g-tensor values. For axially symmetric complexes, these are denoted as g|| (parallel) and g⊥ (perpendicular). In many copper-methionine complexes, the observed pattern is g|| > g⊥ > 2.0023 (the g-value for a free electron). This pattern is indicative of a dₓ²-y² ground state for the unpaired electron, which is characteristic of copper(II) in an elongated octahedral or square-planar geometry. uvt.roconicet.gov.ar For example, a study of a bis(methionine)copper(II) complex reported g|| = 2.197 and g⊥ = 2.136, which is typical for monomeric species with a square-planar local symmetry around the metal ion. uvt.ro The EPR spectrum of a copper(II)-methionine sulfoxide (B87167) complex was also consistent with an octahedral geometry that has undergone tetragonal distortion. unesp.br

Complexg||gInferred GeometryReference
[Cu(methionine)2]·H2O2.1972.136Square-planar uvt.ro
[Cu(methionine sulfoxide)2]·H2OConsistent with tetragonal distortionTetragonally distorted octahedral unesp.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand Environment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the coordination of copper ions with methionine. nih.gov It provides valuable insights into the ligand environment and conformational changes that occur upon metal binding.

In studies of copper(I) binding to methionine-rich motifs, NMR is used to probe structural alterations. nih.gov For instance, the comparison of 1H-13C correlation NMR spectra of a protein in its apo (metal-free) and Cu(I)-bound states can reveal significant chemical shift differences for the methyl groups of specific methionine residues. esrf.fr This indicates their direct involvement in the copper coordination sphere. esrf.fr Such observations are crucial for identifying the specific amino acid residues that act as ligands for the copper ion. esrf.fr

While the Cu(I) ion itself is NMR-silent, the technique provides geometric information about the protein backbone and the amino acid side chains. esrf.fr By analyzing intramolecular proton-proton distances, a three-dimensional structure of the protein portion of the complex can be determined. esrf.fr For paramagnetic Cu(II) complexes, NMR can be used to determine hyperfine-splitting constants between protons on the copper ligands and the unpaired electron, which helps in quantifying the spin density distribution over the ligands. acs.org

Research on a Cu(I)-bound peptide model of copper metallochaperones has demonstrated that at different pH levels, Cu(I) can bind through one cysteine and the methionine residue, highlighting the role of methionine in metal transport. researchgate.net Furthermore, studies on the Met160Gln mutant of the soluble subunit II of Thermus thermophilus ba3 oxidase using NMR spectroscopy have shown that the binuclear copper center is a fully delocalized mixed-valence pair. nih.gov Changes in the hyperfine coupling constants of cysteine β-CH2 groups in this mutant suggest minor geometrical changes that affect the Cu-S-Cβ-Hβ dihedral angles. nih.gov

Table 1: Selected NMR Data for Copper-Methionine Complexes

Complex/System NMR Technique Key Findings
Cu(I)-CopK1H-13C HSQCSignificant chemical shifts observed for methyl groups of four methionine residues (M28, M38, M44, M54) upon Cu(I) binding, confirming their role as ligands. esrf.fr
Amicyanin (Cu(II))1H NMRAllowed for the quantification of spin density distribution on the copper ligands, with about 50-60% of the unpaired electron density found on the ligands. acs.org
Cu(I)-bound Metallochaperone Model1H NMRRevealed that at pH ~3.0 and ~6.8, Cu(I) binds through one Cys and the Met residue, suggesting a functional role for methionine in copper transport. researchgate.net
Met160Gln Cu(A) Mutant1H NMRIndicated that changes in the hyperfine coupling constants of Cys β-CH2 groups are due to minor geometrical alterations affecting dihedral angles. nih.gov

X-ray Absorption Spectroscopy (XAS): Determination of Metal-Ligand Distances and Oxidation States

X-ray Absorption Spectroscopy (XAS) is an indispensable technique for directly probing the local geometric and electronic structure of the copper center in methionine complexes. It is particularly useful for determining metal-ligand bond distances and the oxidation state of the copper ion. nih.govnih.gov

XAS encompasses both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the copper atom. For example, the energy and shape of the Cu K-edge can distinguish between Cu(I) and Cu(II) states and suggest the coordination number. nih.govresearchgate.net An intense pre-edge feature at 8983 eV in Cu(I) complexes is often indicative of a lower coordination number, such as two-coordinate or three-coordinate systems. nih.gov

The EXAFS region provides precise information about the type, number, and distance of atoms in the immediate vicinity of the absorbing copper atom. In a study of the copper chaperone CusF, EXAFS analysis of the Cu(I) complex confirmed a Met2His coordination environment, with one Cu-N bond at 1.97 Å and two Cu-S bonds at 2.26 Å. nih.gov Similarly, in peptidylglycine monooxygenase (PHM), EXAFS data revealed a pH-dependent Cu-S interaction, with the Cu-S bond length changing from 2.24 Å to 2.27 Å as the pH was lowered. nih.gov

The combination of XAS with other techniques like NMR provides a comprehensive picture of the copper-methionine complex. esrf.fr While NMR defines the protein structure, XAS yields precise geometric details of the metal-binding site. esrf.fr

Table 2: Selected XAS Data for Copper-Methionine Complexes

Complex/System XAS Finding Bond Distances Oxidation State/Coordination
Cu(I)-CusFMet2His coordination confirmed by EXAFS. nih.govCu-N: 1.97 Å, Cu-S: 2.26 ÅTrigonal Cu(I)
Peptidylglycine Monooxygenase (PHM)pH-dependent Cu-S interaction. nih.govCu-S: 2.24 Å to 2.27 ÅCu(I)
Tyramine β-monooxygenase (TBM)Change in coordination upon reduction. nih.govN/ACu(II) to Cu(I) with Met coordination
Cu(I)-CopKCoordination by four sulfur atoms. esrf.frN/ACu(I)

UV Resonance Raman (UVRR) Spectroscopy: Probing Specific Amino Acid-Metal Interactions

UV Resonance Raman (UVRR) spectroscopy is a sensitive technique for probing specific interactions between metal ions and amino acid residues, including methionine. By tuning the laser excitation wavelength to coincide with an electronic transition of a particular chromophore, the vibrational modes associated with that chromophore are selectively enhanced. nih.gov

In the context of copper-methionine complexes, UVRR can be used to investigate the local environment of aromatic amino acids like tryptophan if they are near the copper-binding site. nih.gov For example, in the study of Cu(I)-CusF, which has a tryptophan residue in proximity to the metal center, UVRR spectra showed significant intensity changes and frequency shifts for tryptophan vibrational modes upon copper binding. nih.gov These spectral changes were interpreted as evidence of a strong cation-π interaction between the Cu(I)-thioether/imidazole (B134444) center and the aromatic ring of the tryptophan. nih.gov

While direct observation of the Cu-S(methionine) vibration can be challenging, UVRR provides valuable information about the broader structural and electronic perturbations within the protein upon metal coordination. The technique is highly sensitive to changes in hydrogen bonding, protonation state, and the dielectric constant of the local environment. researchgate.net

Table 3: UVRR Spectral Changes in Cu(I)-CusF

Excitation Wavelength Observation Interpretation
220 nm and 229 nmDecrease in tryptophan intensity. nih.govCation-π interaction between Cu(I) and tryptophan. nih.gov
238 nm and 244 nmIncrease in tryptophan intensity. nih.govCation-π interaction between Cu(I) and tryptophan. nih.gov
-Frequency shifts in W16, W13, and W7 tryptophan modes. nih.govStrong interaction upon metal complex formation. nih.gov

Crystallographic Analysis for Definitive Structural Determination

Crystallographic techniques provide the most definitive and high-resolution structural information for copper-methionine complexes, revealing the precise three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction: Precise Atomic Arrangement and Coordination Environment

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. This technique has been successfully applied to various copper-methionine complexes, providing unambiguous details about bond lengths, bond angles, and the coordination geometry around the copper center. researchgate.netrsc.org

For example, the crystal structure of a ternary copper(II) complex, [Cu(Phen)(l-methionine)H₂O]Cl·1.5H₂O, was determined by single-crystal X-ray diffraction. researchgate.net In another study, three Cu(II) complexes with bis-pyrazole based ligands, one of which was conjugated with a methionine ester, were structurally characterized. rsc.org The crystal structures revealed a distorted octahedral coordination at the Cu(II) centers with an N₄O₂ coordination environment. rsc.org

In the high-affinity copper transporter Ctr1, X-ray diffraction at a wavelength near the copper absorption edge allowed for the calculation of an anomalous difference electron density map. nih.gov This unambiguously located two bound Cu⁺ ions coordinated by two distinct methionine triads within the protein's central pore. nih.gov

Table 4: Crystallographic Data for a Selected Copper-Methionine Complex

Compound Crystal System Space Group Coordination Geometry Key Structural Feature
Cu(L2)₂₂ (L2 = methionine-conjugated bis-pyrazole ligand)TriclinicP1Distorted Octahedral (N₄O₂)Pendant methionine-bearing ligand. rsc.org
sCtr1 (Cu⁺-bound)N/AN/ATrigonalTwo Cu⁺ ions coordinated by two methionine triads. nih.gov

X-ray Powder Diffraction (XRD): Crystalline Phase Identification

X-ray Powder Diffraction (XRD) is a valuable technique for identifying crystalline phases and characterizing polycrystalline materials. While single-crystal diffraction provides the structure of one perfect crystal, XRD analyzes a bulk sample, providing an average fingerprint of the crystalline material present. researchgate.net

The XRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline compound. It can be used to identify new crystal forms (polymorphs) of copper-methionine or to confirm the phase purity of a synthesized batch. google.com For instance, the XRD pattern of a methionine-containing polynuclear complex has been reported and used for its characterization. researchgate.net In cases where suitable single crystals cannot be grown, structure determination from powder diffraction data is a powerful alternative.

The technique involves scanning the powdered sample over a range of 2θ angles and recording the diffraction pattern. The resulting data, including peak positions (d-spacings) and relative intensities, can be compared to databases or used for structural refinement. cambridge.org

Table 5: Example of XRD Data Representation

2θ (degrees) d-spacing (Å) Relative Intensity (%)
ValueValueValue
ValueValueValue
ValueValueValue
This table represents the typical format of XRD data, specific values would be obtained from experimental analysis of a given copper-methionine compound.

Auxiliary Analytical Characterization Techniques

In addition to the primary spectroscopic and crystallographic methods, a range of other analytical techniques are often employed to provide a more complete characterization of copper-methionine complexes. These can include elemental analysis to confirm the chemical formula, thermogravimetric analysis (TGA) to study thermal stability, and various other spectroscopic methods depending on the specific properties of interest. The combined use of multiple analytical techniques ensures a thorough and accurate understanding of the physicochemical properties of these important coordination compounds.

Thermogravimetric Analysis (TGA): Thermal Stability and Composition

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and composition of copper-methionine complexes by measuring changes in mass as a function of temperature. celignis.com This analysis provides information on the presence of water molecules, the decomposition pattern of the complex, and the final residue. scirp.org

In a study of a copper-methionine complex with the formula Cu(L)·3H₂O, where L represents methionine, thermogravimetric and differential thermal analysis (DTA) revealed a multi-step decomposition process. omicsonline.org The initial weight loss, occurring between 29.6°C and 240°C, was attributed to the dehydration of water molecules. omicsonline.org Following dehydration, a strong exothermic peak at 250°C indicated the onset of the decomposition of the complex. omicsonline.org A subsequent broad weight loss of 49.33% was observed in the temperature range of 240-500°C, corresponding to the decomposition of the organic methionine ligand, ultimately leaving copper oxide (CuO) as the final product. omicsonline.org

Another investigation into a newly synthesized N-carbamoyl-methionine copper (NCM-Cu) complex also utilized TGA to assess its thermal stability. The TGA curve for the NCM-Cu complex showed an initial mass loss of 8.0%, which was attributed to the loss of crystallization water. acs.org The second stage of mass loss, amounting to 61.2%, occurred between 134.56°C and 427.10°C. acs.org The difference in the thermal decomposition profile between the NCM-Cu complex and pure methionine, which showed mass loss between 214.01°C and 340.47°C, confirmed the formation of the complex. acs.org The higher residual amount of the NCM-Cu complex compared to methionine further substantiated the successful complexation between N-carbamoyl methionine and copper ions. acs.org

The thermal analysis of a copper(II) complex containing both methionine and 1,10-phenanthroline (B135089), with the formula [Cu(Met)(Phe)(Cl)(H₂O)], also provided insights into its stability and decomposition pattern. researchgate.net

These studies highlight the utility of TGA in confirming the composition of copper-methionine complexes, including the presence of hydrated water molecules, and in determining their thermal decomposition pathways.

Interactive Data Table: Thermal Decomposition of Copper-Methionine Complexes

ComplexTemperature Range (°C)Mass Loss (%)AssignmentReference
Cu(L)·3H₂O29.6 - 240-Dehydration omicsonline.org
Cu(L)·3H₂O240 - 50049.33Decomposition of methionine ligand omicsonline.org
NCM-Cu-8.0Loss of crystallization water acs.org
NCM-Cu134.56 - 427.1061.2Decomposition of NCM ligand acs.org

Elemental Analysis: Stoichiometry Verification

Elemental analysis is a fundamental technique for verifying the stoichiometry of synthesized copper-methionine complexes. By determining the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and copper (Cu), researchers can confirm the empirical formula of the complex and the ratio of metal to ligand.

Several studies have successfully used elemental analysis to confirm the composition of their synthesized copper-methionine complexes. For instance, in the synthesis of a copper(II)-methionine sulfoxide complex, elemental and atomic absorption analyses were consistent with the composition [Cu(metSO)₂]·H₂O. unesp.br Similarly, for a series of ferrocene-conjugated ternary copper(II) complexes of L-methionine and phenanthroline bases, the formulation of the complexes was supported by elemental analysis. acs.org

In another example, a new mononuclear complex, [Cu(phen)(L-Met)H₂O]Cl·2.5H₂, was synthesized and its structure was studied by methods including elemental analysis. researchgate.netbakhtiniada.ru The found percentages of Carbon (41.55%), Nitrogen (8.45%), and Copper (12.65%) were in close agreement with the calculated percentages (C: 41.63%, N: 8.57%, Cu: 12.84%), thus confirming the proposed stoichiometry. researchgate.net

Furthermore, the synthesis of copper-amino acid complexes, including with methionine, has been characterized by elemental analysis, which confirmed a 1:2 metal-to-ligand ratio. researchgate.netuvt.ro The analysis of various metal-methionine complexes, including copper, has been used to determine their composition. omicsonline.org The preparation of DL-methionine complex copper has also been described, with resulting products showing a copper content of over 17.00%. google.com

The data from elemental analysis is often presented in a tabular format, comparing the experimentally found percentages of each element with the theoretically calculated values for the proposed chemical formula. This comparison provides strong evidence for the successful synthesis of the desired copper-methionine complex with the correct stoichiometry.

Interactive Data Table: Elemental Analysis of a Copper-Methionine Complex

ElementFound (%)Calculated (%)
Carbon (C)41.5541.63
Nitrogen (N)8.458.57
Copper (Cu)12.6512.84
Data for [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O researchgate.net

Coordination Chemistry and Intermolecular Interactions of Copper Methionine

Detailed Ligand Binding Modes and Coordination Geometries

The interaction between copper and methionine can be characterized by several distinct binding modes, largely dictated by the participating functional groups of the amino acid and the presence of other coordinating ligands.

The thioether group of methionine's side chain plays a crucial role in coordinating copper ions, particularly Cu(I). researchgate.net This interaction is characterized by a coordinate covalent bond between the sulfur atom and the copper ion. In many copper-binding proteins, methionine serves as a soft ligand, which is well-suited for the soft character of Cu(I). researchgate.net The Cu-S(methionine) bond is often found to be relatively long and weak compared to other coordinating bonds, such as those with cysteine or histidine. nih.gov This weaker interaction is thought to be critical for the function of copper trafficking proteins, as it allows for the facile transfer of copper ions between different protein partners. researchgate.netresearchgate.net

In some copper proteins, like plastocyanin, the protein structure imposes a highly elongated bond between the copper and the axial methionine ligand, which is crucial for modulating the redox properties of the metal center. nih.gov The strength of this Cu-S interaction can be dynamic and influenced by environmental factors such as pH. For instance, in peptidylglycine monooxygenase, the Cu-S(Met) interaction becomes stronger at lower pH, which is associated with an inactive form of the enzyme. nih.gov This dynamic nature highlights the functional importance of the tunable Cu-S bond in regulating protein activity.

Protein/ComplexCu-S(Met) Bond Length (Å)Functional Implication
Peptidylglycine Monooxygenase (pH 3.5)2.27Inactive form
Peptidylglycine Monooxygenase (pH ≥ 5.8)2.24Active form
PlastocyaninElongatedModulation of redox potential

This table presents data on the Cu-S(Met) bond length in different protein environments and its functional significance.

Beyond the thioether group, the carboxylate and amino groups of methionine are fundamental to its ability to chelate copper ions. Typically, amino acids coordinate to metal ions as bidentate ligands, forming a stable five-membered chelate ring involving the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. wikipedia.orgat.ua This mode of coordination is common for Cu(II) complexes. at.ua Infrared spectroscopy studies have confirmed the involvement of these groups in coordination, showing shifts in the characteristic vibrational frequencies of the carboxyl and amino groups upon complexation with copper. unesp.brresearchgate.netakjournals.com In some synthesized copper-methionine complexes, the copper atom is chelated by the carboxyl groups of the N-carbamoyl methionine ligands. acs.org The formation of these chelate structures is a key feature of the stability of copper-amino acid complexes. wikipedia.org

In biological systems, copper is rarely coordinated by methionine alone. Instead, it is typically found in a coordination sphere that includes other amino acid residues, most commonly histidine and cysteine. researchgate.netnih.gov The combination of these ligands provides a diverse range of coordination environments that fine-tune the properties of the copper center for specific biological functions. researchgate.netnih.gov

Histidine, with its imidazole (B134444) side chain, provides a nitrogen donor that can coordinate to both Cu(I) and Cu(II). nih.govnih.gov In many copper proteins, a common motif involves copper coordinated by two histidines and one methionine. mdpi.com For example, in peptidylglycine monooxygenase, the CuM center is coordinated by two histidines and a methionine. nih.gov The relative affinity of these residues for Cu(I) can be pH-dependent; at neutral pH (7.4), the affinity follows the trend Cys > His > Met, while at acidic pH (4.5), the order changes to Cys > Met > His. researchgate.netnih.gov

Cysteine, with its thiol group, forms a strong covalent bond with copper, particularly Cu(I), and is a common ligand in the type 1 "blue" copper centers. researchgate.netmdpi.com While less common to be in the same primary coordination sphere with methionine in all copper proteins, the interplay is crucial. In blue copper proteins, the typical coordination involves two histidines, one cysteine, and one axial methionine. mdpi.com The strong bond from cysteine and the weaker, more distant interaction from methionine are key to the unique spectroscopic and redox properties of these proteins. mdpi.com

The combination of methionine, histidine, and cysteine allows for dynamic and multifunctional copper-binding domains that can facilitate copper transfer under varying cellular conditions. researchgate.netnih.gov

Amino Acid ResidueCoordinating GroupTypical Role in Copper-Methionine Sites
HistidineImidazole (Nitrogen)Provides a stable N-donor ligand, often in combination with methionine. nih.govmdpi.com
CysteineThiol (Sulfur)Forms a strong S-donor bond, crucial for the properties of blue copper centers. mdpi.com

This table outlines the roles of other key amino acid residues in the coordination of copper alongside methionine.

Involvement of Carboxyl and Amino Groups in Chelation

Second Coordination Sphere Effects on Metal Center Properties

The environment surrounding the primary coordination sphere, known as the second coordination sphere, plays a critical role in modulating the properties of the copper-methionine center through non-covalent interactions.

Cation-π interactions, where the positive charge of the copper ion (or the partially positive charge on the coordinated methionine) interacts with the electron-rich π system of an aromatic amino acid side chain, are significant in stabilizing copper-methionine motifs. nih.gov A bioinformatics study revealed that the most common second-sphere interaction in biological Met-Cu motifs is between the methionine-CH₃ group and the π-face of a phenylalanine (81%), tyrosine (11%), or tryptophan (8%) residue. acs.org

In the bacterial copper chaperone CusF, Cu(I) is coordinated by two methionine residues and one histidine. A nearby tryptophan residue engages in a strong cation-π interaction with the copper center, which is crucial for stabilizing the metal binding and controlling its redox chemistry. nih.gov This interaction is so significant that it can influence the properties of the copper center to a degree comparable to replacing a primary coordinating ligand. acs.org

Cation-π Interactions with Aromatic Amino Acid Residues (e.g., Tryptophan, Phenylalanine)

Redox Properties and Electron Transfer Modulation

The interaction between copper and methionine plays a pivotal role in modulating the redox properties of copper-containing proteins, which are essential for a variety of biological electron transfer reactions. The nature of the copper-methionine bond directly influences the stability of copper's oxidation states and the redox potential of the metal center.

Influence of Methionine Ligation on Copper Oxidation States (Cu(I) vs. Cu(II))

The ligation of methionine to a copper center has a profound effect on the relative stability of the cuprous (Cu(I)) and cupric (Cu(II)) oxidation states. In many copper proteins, particularly the blue copper or Type 1 copper proteins, methionine acts as a weak axial ligand. acs.orgnih.gov This weak interaction is characterized by a long and relatively labile bond between the copper ion and the sulfur atom of the methionine residue. acs.orgcurrentseparations.com

The preference of Cu(I) for a tetrahedral or trigonal coordination geometry and Cu(II) for a square planar or distorted tetrahedral geometry is a key determinant of the redox potential. The protein environment, including the methionine ligand, often imposes a coordination geometry that is a compromise between the preferences of the two oxidation states. currentseparations.com This "entatic" or "rack" state destabilizes the Cu(II) state, making the reduction to Cu(I) more favorable and thus increasing the redox potential. pnas.org

The thioether group of methionine is a soft ligand, which, according to Hard-Soft Acid-Base (HSAB) theory, has a higher affinity for the softer Cu(I) ion compared to the harder Cu(II) ion. nih.gov This preferential stabilization of the lower oxidation state is a crucial factor in the high redox potentials observed in many blue copper proteins. currentseparations.com The weak axial bond provided by methionine helps to maintain the copper site in a geometry that facilitates rapid electron transfer by minimizing the structural reorganization required during the redox cycle. lu.se

Studies on model complexes and protein variants have demonstrated the significance of the copper-methionine interaction. For instance, replacement of the axial methionine ligand in azurin (B1173135) with a more hydrophobic residue that cannot coordinate to the copper ion leads to a significant increase in the redox potential, further highlighting the role of the methionine ligand in fine-tuning the stability of the copper oxidation states. mdpi.com Conversely, introducing a more strongly coordinating ligand in place of methionine can stabilize the Cu(II) state and lower the redox potential. mdpi.com

Modulation of Redox Potentials in Copper Proteins

The methionine ligand is a key modulator of the redox potential in a wide range of copper proteins, enabling them to participate in diverse biological electron transfer chains. The precise control of the redox potential is achieved through variations in the strength and geometry of the copper-methionine bond, as well as interactions within the second coordination sphere. nih.govrsc.org

In blue copper proteins like plastocyanin and azurin, the long and weak axial Cu-S(Met) bond is a major contributor to their relatively high redox potentials (typically ranging from +184 mV to +680 mV). currentseparations.com This weak interaction destabilizes the Cu(II) state, thereby increasing its potential for reduction to Cu(I). currentseparations.compnas.org The protein scaffold plays a crucial role in maintaining this weak bond, preventing the methionine from dissociating, which is essential for the protein's function. pnas.org

Site-directed mutagenesis studies have provided direct evidence for the role of methionine in tuning redox potentials. Replacing the axial methionine in azurin with other residues has been shown to systematically alter the redox potential. For example, substitution with a non-coordinating leucine (B10760876) or isoleucine residue increases the redox potential, while substitution with a more polar glutamine or a negatively charged aspartate residue decreases it. mdpi.com

The dynamic nature of the copper-methionine interaction is also important. For instance, in some copper proteins, the strength of the Cu-S(Met) interaction can be modulated by external factors such as pH or binding to a redox partner. nih.govnih.gov This modulation can fine-tune the redox potential to facilitate electron transfer under specific physiological conditions. nih.gov For example, in peptidylglycine monooxygenase, a copper-methionine interaction is involved in the pH-dependent activation of the enzyme. nih.gov

The following table summarizes the redox potentials of several blue copper proteins, illustrating the range over which these potentials can be tuned, partly through the influence of the axial methionine ligand.

ProteinRedox Potential (E°') (mV vs. NHE)Source
Rusticyanin+680 currentseparations.com
Plastocyanin+390 currentseparations.com
Cucumber basic blue protein+320 currentseparations.com
Azurin+310 currentseparations.com
Pseudoazurin+280 currentseparations.com
Stellacyanin+184 currentseparations.com
Aβ(1-42)-Cu Complex+280 nih.govnih.gov
Cu(II/I)-AS(1-6) Complex+82 conicet.gov.ar

Theoretical and Computational Investigations of Copper-Methionine Interactions

Theoretical and computational methods have become indispensable tools for elucidating the intricate details of copper-methionine interactions at an atomic level. These approaches complement experimental studies by providing insights into the electronic structure, bonding, and dynamic behavior of these complexes, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

These calculations have been instrumental in confirming that the axial methionine ligand in blue copper proteins forms a weak covalent bond with the copper ion. pnas.orglu.se DFT studies have successfully reproduced and explained the spectroscopic features of these proteins, which are highly sensitive to the electronic structure of the copper site. acs.orgnih.gov For example, DFT calculations have been used to model the UV-Vis spectra of blue copper proteins and their mutants, providing insights into how changes in the coordination environment, such as the replacement of the methionine ligand, affect the electronic transitions. nih.gov

Furthermore, DFT calculations have been employed to quantify the energetic contributions of the methionine ligand to the redox potential. pnas.orgaip.org By calculating the energies of the oxidized and reduced states of model complexes, researchers can estimate the redox potential and dissect the factors that influence it. These studies have confirmed that the weak interaction with methionine destabilizes the Cu(II) state relative to the Cu(I) state, thus contributing to the high redox potentials of blue copper proteins. pnas.org

A study combining DFT with experimental data on CuA sites, which contain a binuclear copper center, revealed that the axial methionine ligand plays a similar role in tuning the redox potential as it does in mononuclear blue copper sites. pnas.org The calculations showed that the Cu-S(Met) bond is weak in the oxidized state and that its presence lowers the inner-sphere reorganization energy, which is favorable for rapid electron transfer. pnas.org

Computational MethodApplication in Copper-Methionine ResearchKey FindingsSource
Density Functional Theory (DFT)Electronic structure and bonding analysisConfirmed weak covalent nature of the Cu-S(Met) bond; explained spectroscopic properties; quantified the contribution of methionine to redox potential. acs.orgpnas.orgnih.gov
DFTInvestigation of UV/Vis spectra of copper-protein active sitesDemonstrated the influence of the methionine ligand on the electronic excitation spectra of blue copper proteins. nih.gov
DFTStudy of redox reorganizations in blue copper proteinsShowed that the Cu-S(Met) distance modulates reorganization energies and the ionization potential. aip.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of copper-methionine complexes within the protein environment over time. nih.govwikipedia.org By numerically solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the copper-methionine bond, the conformational changes of the protein, and the interactions with the surrounding solvent. wikipedia.orgacs.org

MD simulations have been used to investigate the conformational ensembles of both the apo (copper-free) and holo (copper-bound) forms of copper-binding proteins. nih.govresearchgate.net These simulations can illustrate large-scale motions, such as bending and twisting, which may be crucial for the protein's biological function, including its interaction with other molecules. nih.gov For instance, MD simulations of the copper efflux regulator (CueR) have revealed large-scale helical bending motions that are thought to be involved in its interaction with DNA. nih.gov

In the context of copper-methionine interactions, MD simulations can be used to explore the stability of the Cu-S(Met) bond and the dynamics of the ligand exchange processes. These simulations can provide insights into how the protein environment influences the conformational flexibility of the methionine side chain and its ability to coordinate with the copper ion.

Combining MD simulations with quantum mechanical methods, such as DFT, in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, allows for a more accurate description of the copper-methionine interaction while still treating the larger protein environment with a more computationally efficient classical force field. rsc.orguam.es This hybrid approach has been used to study the entire structure of blue copper proteins like azurin, revealing the role of not only the immediate copper complex but also the peripheral parts of the protein in determining its electronic structure. rsc.orguam.es These studies highlight the importance of considering the entire protein structure and its dynamics to fully understand the properties of the copper-methionine active site.

Computational MethodApplication in Copper-Methionine ResearchKey FindingsSource
Molecular Dynamics (MD)Study of the dynamic behavior of copper-binding proteinsRevealed large-scale bending and twisting motions in proteins like CueR; provided insights into conformational changes upon copper binding. nih.govresearchgate.net
MD with QM/MMInvestigation of the electronic structure of entire metalloproteinsShowed the contribution of the outer protein regions to the electronic structure of azurin; highlighted the importance of a holistic approach to studying metalloproteins. rsc.orguam.es

Biological Roles and Molecular Mechanisms in Non Human and Model Systems

Copper Homeostasis and Transport Systems

The maintenance of appropriate intracellular copper levels is paramount for cell survival, as copper is both an essential cofactor and a potential toxin. nih.govanr.fr Methionine residues play a crucial part in the intricate systems that manage copper uptake, trafficking, and detoxification.

Many proteins involved in copper homeostasis feature methionine-rich motifs, which are sequences of amino acids with a high prevalence of methionine. nih.govacs.org These motifs are not merely structural elements but are functional domains that actively participate in copper binding and transfer. acs.org

In the Escherichia coli copper efflux system, the periplasmic metallochaperone CusF utilizes methionine residues to bind and shuttle Cu(I) ions. nih.govasm.org Site-directed mutagenesis studies have confirmed that methionine residues within CusF are directly involved in copper coordination. asm.orgresearchgate.net Similarly, the high-affinity copper transporter Ctr1, found in organisms from yeast to humans, possesses methionine-rich sequences in its extracellular N-terminus and within its transmembrane domains. nih.govnih.govtcdb.org These motifs, such as the MxxxM and MxMxxM patterns, are crucial for the initial acquisition and subsequent transport of copper ions across the cell membrane. nih.govfrontiersin.org The thioether side chains of these methionine residues provide a selective environment for binding Cu(I). acs.org

Table 1: Examples of Methionine-Rich Motifs in Copper Trafficking Proteins

Protein Organism Motif Location Function
Ctr1 Homo sapiens, Saccharomyces cerevisiae Extracellular N-terminus, Transmembrane domain 2 Copper uptake and transport
CusF Escherichia coli Periplasmic copper chaperone
CopA Escherichia coli Copper efflux
CueO Escherichia coli N-terminal helical segment Copper oxidation and detoxification

The human copper transporter 1 (hCtr1) provides a well-studied model for understanding the role of methionine in transmembrane copper transport. pnas.org hCtr1 forms a trimeric channel-like structure that facilitates the passage of Cu(I) ions. pnas.org Within this structure, a conserved MxxxM motif located in the second transmembrane helix of each monomer is absolutely essential for copper transport. nih.govpnas.org These methionine residues are thought to line the central pore, creating a series of transient binding sites that allow for the stepwise movement of copper ions through the membrane. pnas.org

The extracellular domain of hCtr1 also contains methionine-rich clusters that are believed to function as initial docking sites for copper, concentrating the ions near the channel entrance. nih.govresearchgate.net The interaction between copper and these methionine residues can induce conformational changes in the transporter, a critical step in the transport process. frontiersin.orgpnas.org Studies have shown that the binding of Cu(I) to these motifs is a prerequisite for the endocytosis of the transporter, a key mechanism for regulating intracellular copper levels. nih.govresearchgate.net

In bacteria like E. coli, the multicopper oxidase CueO plays a vital role in copper detoxification by oxidizing the more toxic cuprous ion (Cu(I)) to the cupric form (Cu(II)) in the periplasm. pnas.orgpnas.org A distinguishing feature of CueO is its methionine-rich domain. researchgate.netpnas.org While this domain is not essential for the catalytic oxidation of copper, it significantly enhances the enzyme's efficiency by facilitating the recruitment of Cu(I) from the periplasm, especially when copper is bound to other molecules. researchgate.netpnas.orgnih.gov The multiple methionine residues in this domain act as a transient binding site, effectively capturing and delivering copper to the enzyme's active site. researchgate.netpnas.orgnih.gov

The CusCFBA efflux system in E. coli provides another example of methionine's role in detoxification. nih.gov This system pumps excess copper out of the cell. The inner membrane protein CusA and the periplasmic chaperone CusF both rely on methionine residues for copper binding and transport, highlighting the importance of this amino acid in preventing copper toxicity. nih.govasm.org

Copper Transport Mechanisms across Membranes (e.g., hCtr1)

Interactions with Metalloproteins and Enzyme Systems

Beyond its role in transport, the binding of copper to methionine residues is integral to the function and regulation of various enzymes and proteins.

Peptidylglycine monooxygenase (PHM) is a copper-dependent enzyme essential for the biosynthesis of many peptide hormones. researchgate.netrsc.org PHM contains two copper sites, designated CuH and CuM. researchgate.net The CuM site, which is involved in binding and activating molecular oxygen, includes a methionine residue (Met314) in its coordination sphere, along with two histidine residues. researchgate.netrsc.org

The interaction between copper and Met314 is critical for the enzyme's catalytic activity. researchgate.net Studies have shown that the pH of the environment influences this interaction, which in turn modulates the enzyme's activity. nih.govnih.gov At optimal pH, the copper-methionine bond is more flexible, allowing for the conformational changes necessary for catalysis. nih.gov Mutation of this methionine residue to another amino acid, such as isoleucine or histidine, significantly impairs the enzyme's function, demonstrating the crucial role of the thioether ligand in the catalytic cycle. researchgate.netnih.gov

The binding of copper to methionine can have a profound impact on the folding, stability, and conformation of proteins. researchgate.netcambridge.org Cuprous ions (Cu+) show a preference for binding to the thioether group of methionine. nih.govresearchgate.net This interaction can stabilize specific protein structures or induce conformational changes that are essential for the protein's function. researchgate.net

Interplay with Methionine Metabolism Pathways (e.g., Methionine Adenosyltransferase)

Copper accumulation has a significant impact on methionine metabolism, a critical pathway for numerous cellular functions. nih.govresearchgate.net The liver is a central organ for both copper homeostasis and methionine metabolism. csic.es In conditions of copper overload, such as in Wilson's disease, the synthesis of S-adenosylmethionine (SAM), a key methyl donor, is reduced. nih.govresearchgate.net

Studies using the Long Evans Cinnamon (LEC) rat model, an animal model for Wilson's disease, have revealed that early copper accumulation leads to distinct alterations in the methionine cycle. nih.govresearchgate.net One of the primary effects observed is a significant, redox-mediated decrease in the mRNA levels of the methionine adenosyltransferase (MAT) regulatory subunit. nih.govresearchgate.net MAT is the enzyme responsible for synthesizing SAM from methionine and ATP. wikipedia.org In vitro experiments have further demonstrated that copper can directly affect the activity and folding of the catalytic subunits of MAT. nih.govresearchgate.net

The interplay between copper and methionine metabolism extends beyond the direct effects on MAT. Changes in the levels of several key metabolites in the methionine cycle have been observed, including S-adenosylmethionine, S-adenosylhomocysteine (SAH), methionine itself, and glutathione. nih.govresearchgate.net Copper has also been shown to inhibit S-adenosylhomocysteine hydrolase (SAHH), the enzyme that hydrolyzes SAH, which in turn can inhibit transmethylation reactions. csic.escdnsciencepub.com This inhibition can lead to an accumulation of SAH, further disrupting the methylation cycle. researchgate.net

The connection between copper and methionine metabolism is also evident in the transport and binding of copper. Methionine residues are known to readily bind copper, and many proteins involved in copper homeostasis are rich in methionine. anr.fr This suggests a coordinated regulation where methionine metabolism can influence copper availability and vice versa. The dietary composition of sulfur-containing amino acids, such as methionine and cysteine, can influence how an organism responds to copper levels. cdnsciencepub.com

FeatureObservation in Copper Overload ModelsReference
MAT Regulatory Subunit 80% decrease in mRNA levels nih.govresearchgate.net
MAT Catalytic Subunits Affected activity and folding nih.govresearchgate.net
Metabolite Levels Changes in SAM, SAH, methionine, and glutathione nih.govresearchgate.net
SAHH Activity Inhibited by copper csic.escdnsciencepub.com

Cellular and Subcellular Mechanisms of Copper-Methionine Action

Intracellular Copper Trafficking and Distribution Pathways

The intracellular trafficking of copper is a highly regulated process involving a network of transport proteins and chaperones to ensure its delivery to specific cuproenzymes while preventing its toxic accumulation. frontiersin.orgacs.org Methionine residues play a crucial role in these pathways, from initial uptake to intracellular distribution. anr.frtandfonline.com

The human copper transporter 1 (hCtr1) is a key protein for high-affinity copper uptake at the plasma membrane. unl.edunih.gov The extracellular domain of Ctr1 is rich in methionine residues, forming "Mets motifs" (e.g., MXXM) that are critical for binding and transporting copper(I). tandfonline.comunl.edu These methionine-rich clusters are thought to function as high-affinity copper-sensing domains. unl.edunih.gov For instance, the MXXXM motif within the transmembrane domain of hCtr1 is essential for copper-stimulated endocytosis and subsequent degradation of the transporter, a key homeostatic mechanism to prevent copper overload. unl.edunih.gov

Once inside the cell, copper is rapidly bound by cytosolic copper chaperones that deliver it to various subcellular compartments. csic.es Methionine residues are also implicated in the function of these chaperones and other copper-binding proteins. For example, the CusB adapter protein in E. coli, part of a copper efflux system, contains several essential methionine residues for its function. nih.gov Methionine-rich domains in proteins like CueO act as transient copper-binding sites, facilitating the recruitment of copper ions. pnas.orgresearchgate.netpnas.org

The transport of copper into organelles like chloroplasts also involves specific transporters where methionine may play a role in copper coordination. frontiersin.org Nicotianamine (NA), a chelator synthesized from S-adenosyl-methionine, can bind various transition metals, including copper, and is involved in its long-distance transport in plants. frontiersin.org

Protein/MotifRole in Copper TraffickingKey Methionine InvolvementReference
hCtr1 High-affinity copper uptakeExtracellular Mets motifs and transmembrane MXXXM motif for binding and endocytosis tandfonline.comunl.edunih.gov
CusB Copper efflux (in E. coli)Essential methionine residues for function nih.gov
CueO Copper detoxificationMethionine-rich domains for copper recruitment pnas.orgresearchgate.netpnas.org
Nicotianamine Long-distance copper transport (in plants)Synthesized from SAM, chelates copper frontiersin.org

Metal Ion Selectivity and Specificity of Methionine Binding Sites

Methionine residues play a significant role in determining the metal ion selectivity of copper-binding sites in various proteins. frontiersin.orgharvard.edu The sulfur atom in methionine's thioether side chain is a soft Lewis base, which preferentially interacts with soft Lewis acids like copper(I). tandfonline.comunl.edu This property is fundamental to the ability of methionine-rich sites to selectively bind Cu(I). acs.org

In Nramp-family divalent metal transporters, a conserved methionine residue in the metal-binding site is crucial for conferring specificity against alkaline earth metals like calcium and magnesium. frontiersin.orgharvard.edu While this methionine is not strictly required for the transport of some transition metals like manganese, iron, and cobalt in certain bacterial homologs, its presence significantly reduces competition from the more abundant Ca2+ and Mg2+ ions. harvard.edu Mutation of this conserved methionine to alanine (B10760859) in human Nramp2 abolishes the transport of several divalent metals. frontiersin.org

The preference of methionine for copper is also highlighted in studies comparing its binding strength to other residues like cysteine. researchgate.net While the deprotonated form of cysteine (Cys⁻) binds copper much more strongly, the interaction of methionine with copper is significantly stronger than that of the neutral cysteine (CysH). researchgate.net This suggests that the local protein environment and the protonation state of cysteine are critical factors.

In the context of copper-trafficking proteins, methionine-only coordination sites have been identified that are highly selective for Cu(I). acs.org For example, peptides derived from the Mets motifs of copper transport proteins demonstrate selective binding to Cu(I) with micromolar affinity, which is consistent with their proposed role in extracellular copper acquisition. acs.org In unfolded azurin (B1173135), a copper-binding protein, methionine-121 acts as a ligand for copper but not for zinc, demonstrating its role in determining metal specificity even in a disordered state. nih.gov

Allosteric Regulation and pH-Dependent Activation of Copper Sites

The interaction between copper and methionine can be subject to allosteric regulation and is often sensitive to changes in pH, which can modulate the activity of copper-containing enzymes. nih.govresearchgate.netacs.org

A notable example is peptidylglycine monooxygenase (PHM), a copper-dependent enzyme. nih.govacs.org The catalytic activity of PHM is pH-dependent, and this dependence is directly linked to a structural transition involving a copper-methionine interaction. nih.govacs.orgnih.gov At low pH, the enzyme is in an inactive "met-on" conformation, where a methionine residue is coordinated to the copper center. As the pH increases, the enzyme transitions to an active "met-off" form where the copper-methionine bond is weakened or broken. nih.govacs.org This pH-dependent conformational change, controlled by the copper-methionine interaction, is critical for the enzyme's catalytic function. nih.govacs.orgresearchgate.net Further studies suggest that at very low pH, a different methionine residue may coordinate with the copper, leading to an inactive state. nih.govacs.org

Allosteric effects involving methionine have also been observed in other copper proteins. In nitrite (B80452) reductase, the binding of a methionine ligand to the type-1 copper site can be influenced by an allosteric effector, which in turn affects the reorganization energy of the site. tochevalab.orgnih.gov Similarly, in pseudoazurin, the coordination environment of the type-1 copper site can exist as a mixture of "axial" and "rhombic" forms. This equilibrium is influenced by the protein's tertiary structure through an allosteric mechanism, highlighting the interplay between the broader protein environment and the immediate copper-binding site involving methionine. researchgate.net

These examples demonstrate that the copper-methionine bond is not static but can be dynamically regulated by factors such as pH and allosteric effectors, providing a mechanism for controlling the reactivity and function of copper sites in proteins.

ProteinRegulatory MechanismEffect of Methionine InteractionReference
Peptidylglycine Monooxygenase (PHM) pH-dependent activation"Met-on" (inactive at low pH) to "met-off" (active at higher pH) transition nih.govacs.orgnih.gov
Nitrite Reductase Allosteric regulationBinding of a methionine ligand influenced by an allosteric effector, altering reorganization energy tochevalab.orgnih.gov
Pseudoazurin Allosteric regulationAllosteric effects from the protein tertiary structure influence the methionine-copper coordination environment researchgate.net

Comparative Bioavailability and Physiological Impact in Animal Research Models

Methodologies for Assessing Relative Bioavailability of Copper-Methionine

Researchers employ various methodologies to determine the relative bioavailability of different copper sources. These methods primarily focus on the accumulation of copper in specific tissues and fluids, which serves as an indicator of its absorption and retention in the body.

A primary method for assessing copper bioavailability is through comparative bioassays that measure copper concentration in tissues, particularly the liver. ufg.brnih.gov The liver is the main storage organ for copper, and its copper content reflects the amount of copper absorbed from the diet. acs.orgcabidigitallibrary.orgnih.gov

In these bioassays, animal models, such as chicks and broilers, are fed diets supplemented with graded levels of the copper source being tested (e.g., copper methionine) and a standard reference source, typically copper sulfate (B86663). nih.govcabidigitallibrary.org After a specific period, tissue samples, predominantly from the liver, are collected and analyzed for their copper content. acs.orgcabidigitallibrary.org The slope-ratio method, which involves multiple linear regression of tissue copper concentration on supplemental copper intake, is a common statistical approach used to determine the relative bioavailability of the test source compared to the standard. nih.govcabidigitallibrary.org

Research has consistently shown that copper from this compound leads to higher liver copper concentrations compared to copper sulfate. cabidigitallibrary.org For instance, one study in broilers reported that the relative bioavailability of this compound was 117% compared to copper sulfate, which was set at 100%. cabidigitallibrary.orgagriculturejournals.cz This indicates a greater accumulation of copper in the liver of broilers fed this compound. cabidigitallibrary.org Similarly, studies in ewes have demonstrated significantly higher liver copper concentrations in those supplemented with copper-methionine compared to copper-sulfate. nih.govresearchgate.net

Table 1: Relative Bioavailability of this compound Based on Liver Copper Concentration in Broilers

Copper SourceRelative Bioavailability (%)
Copper Sulfate (Standard)100
This compound117

This table is based on data from a study comparing the effects of copper sulfate and this compound on liver copper concentration in broilers. cabidigitallibrary.org

Another established method for evaluating copper bioavailability, particularly at deficient to normal dietary levels, is the bile copper concentration assay. nih.govresearchgate.net Bile is a significant route for copper excretion, and its copper concentration can reflect the amount of copper absorbed and metabolized by the liver.

This assay follows a similar principle to the tissue concentration method, where animal models are fed diets with varying levels of copper from different sources. nih.gov Bile samples are then collected and analyzed for their copper content. Studies using this methodology in chicks have estimated the relative bioavailability of copper in a copper-methionine complex to be around 96% compared to copper sulfate (set at 100%). nih.govresearchgate.net While this value was not statistically different from 100% in that particular study, it demonstrates the utility of bile copper assays in assessing bioavailability. nih.gov

Comparative Bioassays using Tissue Copper Concentration as a Criterion

Mechanisms Underlying Enhanced Bioavailability of Copper-Methionine

The superior bioavailability of this compound over inorganic copper sources is attributed to several key mechanisms that influence its journey through the digestive system and subsequent absorption.

The chemical structure of this compound plays a crucial role in its enhanced absorption from the gastrointestinal tract. acs.orgnih.govwbcil.com Inorganic copper salts can readily dissociate in the acidic environment of the upper gastrointestinal tract, leaving the copper ions susceptible to forming insoluble complexes with other dietary components like phytate. wattagnet.comnih.gov This precipitation reduces the amount of copper available for absorption. acs.org

The stability of the this compound chelate throughout the digestive process is fundamental to its increased bioavailability. acs.orgwattagnet.comgoogle.com The bond between copper and methionine forms a stable ring structure that is less likely to dissociate in the varying pH environments of the gut compared to inorganic copper salts. acs.orggoogle.com This stability ensures that the copper remains in a soluble and absorbable form as it transits to the small intestine, the primary site for mineral absorption. wattagnet.comnih.gov By preventing the copper ion from interacting with inhibitory substances in the digesta, the chelate structure effectively delivers more copper to the intestinal lining for absorption. acs.orgwattagnet.com

Optimized Absorption Efficiency from the Gastrointestinal Tract

Effects on Endogenous Trace Element Metabolism in Research Models

The introduction of this compound into the diet can influence the metabolism of other essential trace elements due to shared absorption and transport pathways. Because of the physicochemical similarities between copper and other cations, interactions can occur that affect their absorption in the gastrointestinal tract. acs.org

For example, some research suggests that while this compound enhances copper absorption, it may impact the accumulation of other minerals. A study in Nile tilapia indicated that diets supplemented with a form of this compound led to lower zinc concentrations in the muscle, liver, and intestine compared to diets with a basic copper source or copper sulfate. acs.org This suggests a potential antagonistic relationship between the absorption of copper from this compound and zinc.

Influence on Other Essential Trace Elements (e.g., Iron, Zinc) Homeostasis

The interaction between copper and other essential trace minerals, particularly iron and zinc, is a critical aspect of its physiological impact. There is a known strong antagonism between copper and zinc. animbiosci.org In laying hens, for instance, the combination of copper-methionine with zinc and manganese chelates led to a significant decrease in liver zinc levels, highlighting this interaction. animbiosci.org

Conversely, some studies show a synergistic relationship. In pigs, supplementation with this compound was found to increase not only copper but also iron storage in the liver and spleen. tubitak.gov.trresearchgate.net Research in ewes supplemented with both copper and zinc from a methionine-chelated source showed increased plasma concentrations of both minerals. nih.govresearchgate.net However, in dairy cattle, it was noted that a zinc-supplemented diet that also had a raised copper concentration influenced various health parameters, making it important to consider the levels of all interacting minerals. wur.nl

Physiological Outcomes in Animal Studies (excluding dosage specifics)

The physiological outcomes of this compound supplementation in animal studies are varied and encompass impacts on metabolic efficiency and the gut microbiome.

Impact on Metabolic Efficiency and Physiological Parameters

This compound has been shown to influence metabolic efficiency and various physiological parameters in livestock. In broiler chickens, supplementation with copper-methionine chelate has been linked to increased body weight gain. auburn.edu Studies have also indicated that organic copper sources can improve the feed conversion ratio in broilers. ekb.eg In laying hens, copper-methionine was found to improve the feed conversion ratio and increase egg production. animbiosci.orgjns.edu.af

In pigs, research has demonstrated that this compound can lead to a better feed conversion ratio compared to inorganic copper sources. oup.com Studies in ewes have also shown a better feed-to-gain ratio with copper-methionine supplementation compared to copper sulfate. nih.gov

The following interactive table summarizes the effects of this compound on key performance indicators in various animal models.

Animal ModelParameterObservation
Broiler ChickensBody Weight GainIncreased with Copper-Methionine Chelate auburn.edu
Broiler ChickensFeed Conversion RatioImproved with Organic Copper Sources ekb.eg
Laying HensFeed Conversion RatioImproved animbiosci.orgjns.edu.af
Laying HensEgg ProductionIncreased animbiosci.org
PigsFeed Conversion RatioImproved Compared to Inorganic Copper oup.com
EwesFeed:Gain RatioImproved Compared to Copper Sulfate nih.gov

Research on Gut Microbiota Composition and Activity in Response to Copper-Methionine

The influence of copper on the gut microbiota is an area of growing research interest. Copper is known for its antimicrobial properties, and its supplementation can alter the composition and activity of gut bacteria. nih.gov

Studies in broiler chickens have shown that copper-methionine can modulate the gut microbiota. For example, supplementation has been found to increase the population of beneficial bacteria like Lactobacillus and decrease potentially pathogenic bacteria such as E. coli and Clostridium perfringens in the ileum. frontiersin.orgnih.gov Furthermore, a bis-chelated form of copper has been shown to shift the gut microbiota towards more beneficial microflora, such as Lactobacillus acidophilus and Clostridium cluster XIVa, in the cecum of broilers. frontiersin.org

In pigs, different forms of copper supplementation have been observed to have varying effects on the gut microbiota. ejast.org Copper supplementation can affect the abundance of certain bacterial genera and has been shown to modulate the microbial community. mdpi.com Specifically, copper-amino acid complexes have been suggested to enhance beneficial microbiota that contribute to the degradation of plant cell walls into short-chain fatty acids, which can serve as an energy source and help prevent intestinal inflammation. ejast.org

Advanced Research Applications and Methodological Innovations

Design and Synthesis of Copper-Methionine Conjugates for Bioactive Research

The creation of copper-methionine conjugates for specific biological applications is a field driven by rational design and innovative synthetic chemistry. By strategically modifying ligands and incorporating the copper-methionine motif, researchers can craft molecules with tailored functions, from DNA cleaving agents to specific biological probes.

The design of bioactive copper-methionine complexes is guided by several key principles aimed at achieving specific molecular interactions. A primary strategy involves the creation of ternary complexes, where copper(II) acts as a bridge between methionine and another functional ligand, often a DNA-binding agent. For instance, complexes of the type "A–Cu(II)–B," where 'A' is an amino acid like L-methionine and 'B' is a planar heterocyclic base such as 1,10-phenanthroline (B135089) (phen) or dipyrido[3,2-a:2',3'-c]phenazene (dppz), are designed to utilize the metal's d-d electronic transitions for photo-induced DNA cleavage upon irradiation with visible light. This approach successfully shifts the active wavelength into the photodynamic therapy (PDT) window.

Another sophisticated design principle involves modeling enzymatic active sites. Researchers have constructed artificial metalloproteins by introducing a His2Met copper-binding site into a small metallochaperone scaffold through site-directed mutagenesis. nih.gov This approach rationally mimics the M-center of copper monooxygenases, allowing for detailed study of the site's chemical and spectroscopic properties independent of the full enzyme. nih.gov

The inherent chemical properties of the methionine ligand itself are also a crucial design consideration. The thioether sulfur of methionine is a soft donor, which preferentially stabilizes the softer Cu(I) oxidation state. This property is exploited in designing probes for biological copper, as varying the number of methionine ligands can tune the binding affinity and enhance selectivity for Cu(I) over other biologically relevant metal ions like Zn(II) and Fe(II). Furthermore, non-covalent interactions, such as those between the methionine thioether and aromatic residues, are considered in the design of protein structures and therapeutics. researchgate.net

The synthesis of copper-methionine conjugates involves versatile chemical strategies to create ligands with specific functionalities. One common method is the conjugation of a methionine derivative to another molecule through a stable linkage, such as an amide bond. For example, a ligand featuring a methionine ester has been conjugated to a bis-pyrazole carboxylate via an amide linkage, which was then complexed with copper(II). rsc.orgrsc.orgnih.gov

The synthesis of ternary copper(II) complexes often involves a straightforward reaction between a copper salt (e.g., copper perchlorate), L-methionine, and a heterocyclic base like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (phen). ijcrcps.com This yields complexes with the general formula Cu(L-met)B(Solv), where the copper center coordinates the N,O-donor methionine and the N,N-donor heterocyclic base in the basal plane, with a solvent molecule at the axial position.

More complex modifications are employed for applications in bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for creating specific biological probes. uttyler.edu This involves synthesizing peptides that incorporate azido-modified amino acids, which can then be selectively coupled to molecules containing an alkyne group in a copper(I)-catalyzed reaction. uttyler.eduacs.org This strategy allows for the precise attachment of payloads like fluorophores or affinity tags to proteins and peptides. nih.gov

A summary of synthesized copper-methionine complexes and their foundational components is presented below.

Complex TypeKey Ligand ComponentsSynthetic StrategyIntended Application
Ternary ComplexL-Methionine, 1,10-Phenanthroline (or other heterocyclic bases)One-pot reaction of copper salt, L-methionine, and base Photo-induced DNA cleavage
Conjugated LigandMethionine ester, bis-pyrazole carboxylateAmide bond formation followed by complexation with Cu(II) rsc.orgnih.govChemical nuclease rsc.orgnih.gov
Functionalized ComplexN-carbamoyl-methionineReaction of N-carbamoyl-methionine with a copper salt acs.orgBioavailable mineral source acs.org
Peptide ConjugatePeptides with azido-amino acids, alkyne-modified probesSolid-phase peptide synthesis followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) uttyler.eduSite-specific protein labeling acs.orguni-konstanz.de

Rational Design Principles for Targeted Molecular Interactions

Molecular Interactions with Nucleic Acids and Oxidative Chemistry

Copper-methionine complexes are potent agents in mediating oxidative chemical reactions, particularly the cleavage of nucleic acids. This reactivity is intrinsically linked to their ability to generate highly reactive oxygen species (ROS) through redox cycling of the copper ion.

Copper-methionine complexes function as chemical nucleases, capable of inducing the cleavage of DNA strands. rsc.orgrsc.org The mechanism is typically oxidative, rather than hydrolytic, and leads to the degradation of the deoxyribose sugar or oxidation of nucleobases. oup.com Studies with supercoiled plasmid DNA (e.g., pUC19) demonstrate that these complexes can induce the relaxation of the supercoiled form to the nicked circular form, and in some cases, further to the linear form, indicating single- and double-strand breaks. rsc.org

The interaction with DNA is often non-intercalative. rsc.org For ternary complexes involving planar ligands like phenanthroline, the binding affinity to calf thymus DNA is significant, with binding constants (Kb) in the order of 10⁴ to 10⁵ M⁻¹. rsc.orgacs.org The mode of interaction can vary depending on the specific ligands involved. For instance, ternary complexes of L-methionine and 1,10-phenanthroline tend to bind in the minor groove of DNA, whereas complexes with the more extended planar ligand dppz show a preference for the major groove. This interaction is thought to be primarily electrostatic in nature. rsc.org

The cleavage activity of many copper-methionine complexes requires the presence of an external agent, such as a biological reductant (e.g., ascorbic acid) or light. rsc.orgrsc.org In the dark, cleavage often proceeds in the presence of a reducing agent and molecular oxygen, which facilitates the redox cycling of copper and the subsequent generation of ROS. rsc.orgnih.gov Photocleavage is achieved by designing complexes that can absorb light, typically in the UV or visible range, to reach an excited state that can activate molecular oxygen. ias.ac.in

The DNA cleavage activity of copper-methionine complexes is mediated by the generation of reactive oxygen species (ROS). rsc.orgmdpi.com The Cu(II)/Cu(I) redox couple is central to this process, acting as a catalyst for the reduction of molecular oxygen in the presence of a reducing agent like ascorbic acid. mdpi.comoup.com The specific types of ROS produced are dependent on the ligand environment and coordination geometry of the copper ion. rsc.org

Key ROS implicated in the action of copper-methionine complexes include:

Peroxo species: Mechanistic studies have shown the involvement of peroxo species in the DNA cleavage by certain copper(II) complexes of bis-pyrazole based ligands. rsc.orgrsc.orgnih.gov

Singlet Oxygen (¹O₂): This highly reactive species is a common mediator in the photocleavage of DNA by ternary copper-methionine complexes. ias.ac.iniisc.ac.in The process involves the complex absorbing light, leading to an excited state that transfers energy to triplet oxygen (³O₂), converting it to the toxic singlet state (¹O₂). ias.ac.in Unusually, some methionine-containing complexes can also generate singlet oxygen in the dark. The presence of a methionine pendant arm in the ligand is thought to activate the generation of singlet oxygen from a metal-generated peroxo species, creating a dual pathway for DNA damage. rsc.orgrsc.orgnih.gov

Hydroxyl Radical (•OH): The generation of hydroxyl radicals from the reaction of Cu(II) complexes with biological reductants has been confirmed through spin-trapping experiments. nih.gov This species is a potent oxidizer capable of causing DNA strand scission. nih.gov

Superoxide (B77818) (O₂•⁻): Superoxide radicals are another ROS that can be generated by copper complexes during the redox cycle. rsc.org

The ability of a single copper-methionine complex to generate multiple types of ROS, such as both peroxo species and singlet oxygen, is a significant finding, as it suggests the potential for activating DNA damage through multiple, and possibly more effective, pathways. rsc.orgnih.gov

Complex/SystemActivating AgentDetected ROSReference
[Cu(L-met)(phen)]⁺Red Light (632.8 nm)Singlet Oxygen (¹O₂)
[Cu(L-met)(dpq)]⁺Red Light (632.8 nm)Singlet Oxygen (¹O₂)
Cu(II)-methionine conjugated bis-pyrazoleAscorbic Acid (Dark)Peroxo species, Singlet Oxygen (¹O₂) rsc.orgrsc.orgnih.gov
Ternary Cu(II) α-amino acid complexesVisible LightSinglet Oxygen (¹O₂) iisc.ac.in
Cu(II) complexes with various ligandsAscorbic AcidHydroxyl Radical (•OH) nih.gov

Mechanistic Investigations of DNA Cleavage by Copper-Methionine Complexes

Chemoproteomic Profiling and Targeted Labeling Strategies

Methionine's unique chemical properties make it a valuable target for chemoproteomic profiling and targeted protein labeling. Its thioether side chain is relatively unreactive compared to nucleophilic residues like cysteine and lysine, but it can be selectively oxidized. researchgate.netresearchgate.net Capitalizing on this, researchers have developed innovative copper-catalyzed methods for methionine modification.

A significant breakthrough is the development of the Copper(I)-Nitrene Platform (CuNiP) for the selective labeling of methionine residues in peptides and proteins. researchgate.netresearchgate.netnih.gov This method utilizes a copper(I) catalyst to generate a nitrene intermediate that reacts specifically with the methionine thioether to form a highly stable sulfonyl sulfimide (B8482401) conjugate. researchgate.netresearchgate.net The reaction is robust and chemoselective, proceeding under mild physiological conditions with broad substrate scope, successfully modifying bioactive peptides, intact proteins, and even proteins within complex cell lysates and live cells. researchgate.netnih.govnsf.gov

The CuNiP strategy has several important applications:

Chemoproteomic Profiling: It enables the discovery of "ligandable" proteins and sites containing hyperreactive methionine residues within the human proteome. researchgate.netnih.gov

Profiling Oxidative Stress: The platform can be used to profile oxidation-sensitive methionine residues, which may enhance understanding of methionine's protective role in diseases associated with high levels of ROS. researchgate.netnih.govdntb.gov.ua

Cellular Imaging: By attaching fluorescent payloads, CuNiP allows for the labeling of methionine residues in live cancer cells with minimal cytotoxic effects, revealing the spatial distribution of modified proteins within cellular compartments like the membrane, cytoplasm, and nucleus. researchgate.netnih.gov

Another powerful strategy for targeted labeling involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This bioorthogonal reaction is used to attach probes to proteins that have been modified to contain either an azide (B81097) or an alkyne handle. uni-konstanz.de For methionine-specific labeling, a protein can first be treated with an oxaziridine (B8769555) reagent that selectively installs a chemical handle on methionine residues. nih.gov Subsequently, a probe molecule (e.g., a fluorophore or biotin) with the corresponding reactive partner can be attached via CuAAC. nih.gov This dual-step approach combines the selectivity of methionine bioconjugation with the efficiency and bioorthogonality of the copper-catalyzed click reaction, enabling sensitive detection and imaging applications. nih.gov

Development of Copper-Nitrene Platforms for Site-Selective Methionine Labeling

A significant advancement in the selective modification of methionine residues in proteins has been the development of a copper(I)-nitrene platform (CuNiP). researchgate.netresearchgate.net This method facilitates the robust and selective labeling of methionine to create stable sulfonyl sulfimide conjugates under physiological conditions. researchgate.netnih.gov The CuNiP approach represents a mechanistically distinct strategy for methionine labeling, moving beyond traditional methods. researchgate.net

The core of this technology is a copper(I)-catalyzed nitrene transfer. researchgate.net In this process, a copper-nitrene intermediate is formed, which then selectively reacts with the sulfur atom of a methionine residue. researchgate.net This reaction is highly chemoselective, showing minimal reactivity towards other nucleophilic amino acid residues such as cysteine, lysine, histidine, and tyrosine. researchgate.net Computational studies have supported these experimental findings, indicating a lower energy barrier for the reaction with methionine compared to other reactive amino acids. researchgate.net

The versatility of the CuNiP has been demonstrated through its successful application in labeling methionine in a variety of contexts, including bioactive peptides, intact proteins with a wide range of molecular weights (6.5–79.5 kDa), and even within complex mixtures like whole-cell lysates. researchgate.netresearchgate.net Furthermore, the platform has been effectively used for labeling methionine residues in live cancer cells with minimal cytotoxic effects. researchgate.netnih.gov

One of the key advantages of the sulfonyl sulfimide linkage formed by this method is its exceptional stability against hydrolysis. This is attributed to the sulfonyl group, which increases the electron density on the nitrogen atom, thereby reducing the electrophilicity of the sulfimide bond. researchgate.netnih.gov This stability is crucial for applications in chemoproteomic profiling.

The development of the CuNiP involved screening various metal salts, with copper(I) bromide (CuBr) proving to be highly effective. researchgate.net The reaction mechanism involves the formation of a sulfonyl sulfimide product with sodium chloride as the only byproduct. researchgate.net This clean reaction profile adds to the platform's utility in biological systems.

Identification of Hyperreactive Methionine Residues in Protein Environments

The application of advanced chemical proteomics strategies, including the use of copper-nitrene platforms and other selective labeling reagents, has enabled the identification of "hyperreactive" methionine residues within proteins. researchgate.netdntb.gov.ua These are methionine residues that exhibit unusually high reactivity towards modification, often due to their specific microenvironment within the protein structure. nih.govrsc.org

Chemoproteomic profiling using techniques like the Copper(I)-Nitrene Platform (CuNiP) has led to the discovery of numerous proteins containing hyperreactive methionine sites that were not previously identified. researchgate.netnih.gov This has provided new insights into the "ligandable" proteome, identifying novel sites for potential therapeutic intervention. researchgate.netnih.gov

Dose-dependent labeling experiments using specialized probes have been instrumental in identifying these hyperreactive sites within the human proteome. nih.gov By analyzing the extent of labeling at varying concentrations of the probe, researchers can distinguish highly reactive methionines from those with lower reactivity. nih.gov This approach has revealed that many proteins with hyperreactive methionine residues are involved in enzymatic, regulatory, and structural functions. nih.gov

The identification of these hyperreactive methionines is significant for several reasons. It can help in understanding the role of methionine oxidation in cellular signaling and disease processes associated with oxidative stress. researchgate.netnih.gov Furthermore, these residues represent novel targets for the development of covalent ligands and drugs. nih.gov For example, activity-based protein profiling (ABPP) has been used to identify ligandable methionine sites in proteins like CDK4, a key regulator of the cell cycle. nih.gov

The table below summarizes key findings from studies aimed at identifying hyperreactive methionine residues.

Protein TargetMethod UsedIdentified Hyperreactive Methionine ResiduesFunctional Significance
Human Proteome (in T-47D cell lysates)Copper(I)-Nitrene Platform (CuNiP) with 1i probeVarious, including those in proteins with enzymatic, regulatory, and structural functions.Discovery of novel ligandable sites and understanding of methionine's role in cellular processes. nih.gov
Calmodulin (CaM)Oxaziridine-based labeling (ReACT)Four C-terminal methionine residuesReactivity is dependent on calcium binding, suggesting a role in conformational changes and protein function. nih.gov
Cyclin-Dependent Kinase 4 (CDK4)Activity-Based Protein Profiling (ABPP) with oxaziridine probesM169, M264, M275Identification of new, ligandable allosteric sites for potential therapeutic targeting. nih.gov
Actin and Enolase (in HeLa cell lysates)Redox-Activated Chemical Tagging (ReACT)Actin: M44, M47; Enolase: M165, M169, M244These residues are vital for actin polymerization and functional redox regulation, respectively. rsc.org

Q & A

Basic: What methodologies are recommended for evaluating the bioavailability of copper methionine (Cu MET) in animal models?

Answer:
Bioavailability studies should employ in vivo models (e.g., swine or poultry) with controlled diets and standardized protocols. Key parameters include:

  • Liver and spleen copper/iron concentrations (measured via atomic absorption spectroscopy) .
  • Blood parameters (hemoglobin, hematocrit, erythrocyte counts) monitored at intervals (e.g., days 10 and 20 post-supplementation) .
  • Growth metrics (weight gain, feed efficiency) compared against control groups and inorganic copper sources (e.g., Cu SUL) .
    Ensure diets are iso-nitrogenous and iso-energetic to isolate Cu MET effects. Replicate sample sizes (e.g., n=6 per group) to enhance statistical validity .

Advanced: How can researchers reconcile contradictions in growth performance data between studies comparing Cu MET and inorganic copper sources?

Answer:
Contradictions often arise from variations in:

  • Dosage and duration : Higher Cu MET doses (e.g., 40 ppm) may not linearly correlate with growth improvements, as seen in swine studies where 20 ppm Cu MET improved blood parameters but not weight gain .
  • Animal age and health status : Younger animals (e.g., 60-day-old pigs) may show differential mineral retention compared to mature subjects .
  • Statistical power : Small sample sizes or insufficient trial durations (e.g., <20 days) reduce detectability of growth differences. Use mixed-model ANOVA to account for site-specific variability in multi-location trials .

Basic: What are the critical parameters to monitor in studies investigating Cu MET's effects on mineral retention?

Answer:
Prioritize:

  • Tissue-specific mineral accumulation : Liver and spleen are primary storage sites; Cu MET supplementation increased hepatic copper levels by 105% compared to controls in swine .
  • Iron-copper interactions : Elevated hepatic iron in Cu MET groups suggests synergistic absorption mechanisms .
  • Plasma biomarkers : Monitor ceruloplasmin activity and erythrocyte superoxide dismutase (SOD) to assess systemic copper utilization .

Advanced: What statistical methods are appropriate for analyzing compositional data in Cu MET research?

Answer:

  • Mixed-model ANOVA : Accounts for random effects (e.g., field site variability) and fixed effects (e.g., treatment groups). Use p<0.05 thresholds with Tukey’s post-hoc tests for pairwise comparisons .
  • Multivariate analysis : Identify correlations between Cu MET dosage, tissue mineral content, and growth metrics. For example, hepatic copper levels in swine showed a stronger correlation with Cu MET dosage (r=0.82) than feed intake (r=0.45) .
  • Data normalization : Express mineral concentrations as ppm dry weight to control for moisture variability .

Basic: How should researchers design a controlled study to compare Cu MET with other copper sources?

Answer:

  • Group allocation : Include (1) negative control (no copper supplementation), (2) inorganic copper control (e.g., 20 ppm Cu SUL), and (3) Cu MET groups (e.g., 20 ppm and 40 ppm) .
  • Standardized protocols : Adopt OECD or NRC guidelines for animal welfare and diet formulation.
  • Blinding : Randomize treatment assignments and use blinded assessors for data collection to reduce bias .

Advanced: What mechanistic studies are needed to elucidate Cu MET's metabolic pathways?

Answer:

  • Isotope tracing : Use ⁶⁵Cu-labeled Cu MET to track absorption and distribution in target tissues .
  • Gene expression profiling : Quantify mRNA levels of copper transporters (e.g., CTR1, ATP7A) in intestinal epithelia and hepatocytes .
  • Enzyme activity assays : Measure lysyl oxidase and cytochrome c oxidase activity to link Cu MET bioavailability to collagen synthesis and mitochondrial function .

Basic: How can researchers ensure reproducibility in Cu MET studies?

Answer:

  • Detailed methodology : Report feed composition, housing conditions, and sample preparation protocols (e.g., liver homogenization methods) .
  • Open data : Share raw datasets (e.g., mineral concentrations, growth metrics) in supplementary materials .
  • Inter-lab validation : Collaborate with independent labs to verify key findings, such as Cu MET’s superior hepatic retention vs. Cu SUL .

Advanced: What gaps exist in the literature on Cu MET's long-term metabolic effects?

Answer:

  • Toxicity thresholds : Limited data on chronic exposure to high Cu MET doses (>40 ppm) in non-ruminants.
  • Microbiome interactions : Unclear how Cu MET modulates gut microbiota and secondary metabolite production .
  • Environmental impact : Lack of lifecycle assessments comparing Cu MET excretion rates with inorganic copper sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.